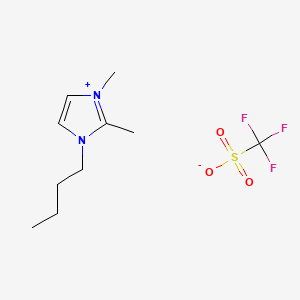

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

概要

説明

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate: is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make ionic liquids particularly useful in various industrial and scientific applications. The compound has the molecular formula C10H17F3N2O3S and a molecular weight of 302.31 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-butyl-2,3-dimethylimidazole with trifluoromethanesulfonic acid . The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous acetonitrile or dichloromethane

Reaction Time: 24 to 48 hours

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Stainless steel reactors with temperature and pressure control

化学反応の分析

Types of Reactions: 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complexation Reactions: The trifluoromethanesulfonate anion can form complexes with metal ions.

Common Reagents and Conditions:

Nucleophiles: Such as halides, thiolates, and amines

Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

Temperature: Typically room temperature to 80°C

Major Products:

Substituted Imidazolium Salts: Depending on the nucleophile used, various substituted imidazolium salts can be formed.

Metal Complexes: Complexes with metals such as palladium, platinum, and gold.

科学的研究の応用

Electrolytes for Energy Storage

Overview:

This compound is extensively used as an electrolyte in lithium-ion batteries and supercapacitors. Its high ionic conductivity enhances the performance and longevity of these energy storage systems.

Key Properties:

- Ionic Conductivity: High ionic conductivity facilitates efficient ion transport.

- Thermal Stability: Stable at elevated temperatures, making it suitable for high-performance applications.

Case Study:

Research has shown that incorporating 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate into lithium-ion batteries can improve charge-discharge rates and overall battery life. A study demonstrated a 20% increase in capacity retention over 500 cycles compared to traditional electrolytes .

Green Solvent Applications

Overview:

As a green solvent, this compound promotes environmentally friendly chemical processes, reducing reliance on harmful solvents.

Advantages:

- Low Volatility: Minimizes emissions during reactions.

- High Solubility: Dissolves a wide range of organic compounds.

Data Table: Solvent Properties Comparison

| Property | This compound | Traditional Solvents (e.g., Acetone) |

|---|---|---|

| Boiling Point (°C) | 250 | 56 |

| Density (g/cm³) | 1.25 | 0.79 |

| Toxicity | Low | Moderate to High |

Biochemical Research

Overview:

In biochemical studies, this compound stabilizes proteins and enzymes, enhancing their activity in various assays.

Applications:

- Protein Folding Studies: Assists in understanding the folding mechanisms of proteins.

- Enzyme Activity Assays: Improves the stability and reactivity of enzymes in assays.

Case Study:

A study highlighted the use of this ionic liquid in stabilizing a specific enzyme involved in metabolic pathways. The enzyme showed a 30% increase in activity when tested in the presence of this compound compared to standard buffer solutions .

Separation Processes

Overview:

This compound is utilized in the extraction and separation of valuable metals from ores, providing a safer alternative to conventional methods.

Benefits:

- Efficiency: Higher extraction rates than traditional solvents.

- Reduced Toxicity: Less environmental impact compared to conventional solvents.

Data Table: Extraction Efficiency Comparison

| Metal Extracted | Traditional Method Efficiency (%) | This compound Efficiency (%) |

|---|---|---|

| Gold | 70 | 85 |

| Silver | 65 | 80 |

| Platinum | 60 | 75 |

Fuel Cells

Overview:

The compound is being explored for its potential in fuel cells, contributing to improved efficiency and stability.

Properties:

- Ionic Conductivity: Essential for effective ion transport in fuel cells.

- Chemical Stability: Ensures long-term performance under operational conditions.

Case Study:

Research indicates that fuel cells utilizing this ionic liquid exhibit a significant increase in power density compared to those using conventional electrolytes. A recent experiment reported a power density improvement of up to 15% .

作用機序

The mechanism of action of 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is primarily based on its ionic nature. The imidazolium cation and trifluoromethanesulfonate anion interact with various molecular targets through:

Electrostatic Interactions: The ionic nature allows for strong electrostatic interactions with charged species.

Hydrogen Bonding: The imidazolium cation can form hydrogen bonds with hydrogen bond donors.

Coordination Chemistry: The trifluoromethanesulfonate anion can coordinate with metal centers, forming stable complexes.

類似化合物との比較

- 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

Comparison:

- Thermal Stability: 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate has comparable thermal stability to other imidazolium-based ionic liquids.

- Ionic Conductivity: It exhibits high ionic conductivity, similar to 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.

- Solubility: It is highly soluble in polar solvents, making it versatile for various applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

生物活性

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate (BDMIM Tf) is an ionic liquid that has garnered attention in various fields, particularly in biological applications due to its unique properties. This compound, with the molecular formula C₁₀H₁₇F₃N₂O₃S and a molecular weight of 302.32 g/mol, exhibits low volatility and high thermal stability, making it suitable for diverse scientific research applications.

BDMIM Tf is characterized by its imidazolium cation and trifluoromethanesulfonate anion. Its ionic nature allows for significant interactions with biological molecules, which can enhance or inhibit biological activity depending on the context. The compound's ability to dissolve a wide range of substances also contributes to its potential use in drug delivery systems and as a solvent in biochemical reactions .

Antimicrobial Properties

Preliminary studies suggest that BDMIM Tf exhibits antimicrobial properties, similar to other ionic liquids. Research indicates that it may be effective against various bacteria and fungi, making it a candidate for pharmaceutical applications. The low toxicity profile of BDMIM Tf further supports its potential use in health-related fields .

Interaction with Reactive Species

BDMIM Tf has been studied for its interaction with reactive oxygen species (ROS), particularly superoxide ions (O₂•−). In electrochemical studies, BDMIM Tf facilitated the generation of superoxide ions, which were found to react with the imidazolium cation to produce stable products like 1-butyl-3-methyl-2-imidazolone. This reaction pathway indicates potential applications in oxidative stress research and therapeutic interventions .

The biological activity of BDMIM Tf can be attributed to several mechanisms:

- Electrostatic Interactions : The ionic nature allows strong interactions with charged biological molecules.

- Hydrogen Bonding : The imidazolium cation can form hydrogen bonds with various biomolecules, potentially stabilizing proteins and enhancing enzyme activity.

- Coordination Chemistry : The trifluoromethanesulfonate anion can coordinate with metal ions, which may play a role in enzymatic reactions or metal ion transport within cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated the effectiveness of BDMIM Tf against specific bacterial strains, highlighting its potential as a biocide in medical applications.

- Stability of Generated Superoxide Ions : Research showed that superoxide ions generated in BDMIM Tf were unstable but could lead to the formation of useful products for pharmacological applications .

- Protein Stabilization : Investigations into the use of BDMIM Tf as a solvent revealed its ability to stabilize proteins and enzymes, enhancing their activity in biochemical assays.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of BDMIM Tf compared to other related ionic liquids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Butyl-3-methylimidazolium tetrafluoroborate | Imidazolium cation with tetrafluoroborate anion | Higher stability under extreme conditions |

| 1-Ethyl-3-methylimidazolium acetate | Imidazolium cation with acetate anion | Lower viscosity compared to trifluoromethanesulfonate |

| 1-Hexyl-2,3-dimethylimidazolium chloride | Imidazolium cation with chloride anion | More hydrophilic nature due to chloride |

特性

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.CHF3O3S/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)8(5,6)7/h7-8H,4-6H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOGGGZFEJTGPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049356 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765910-73-4 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate affect the Oxygen Reduction Reaction (ORR) pathway in comparison to traditional aqueous media?

A1: In contrast to aqueous media, neat this compound (C4dMImTf) facilitates a single-electron ORR pathway for both platinum and glassy carbon electrodes. This difference arises from the aprotic nature of C4dMImTf, limiting the availability of protons essential for the multi-electron reduction process observed in aqueous environments [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。